9alpha-hydroxy-3-oxo-23,24-bisnorchol-4-en-22-oyl-CoA

Acyl-CoA dehydrogenase Cholesterol catabolism Mycobacterium tuberculosis

9alpha-Hydroxy-3-oxo-23,24-bisnorchol-4-en-22-oyl-CoA (9α-OH-4-BNC-CoA) is a steroidal acyl-CoA thioester derived from the formal condensation of coenzyme A with 9α-hydroxy-3-oxo-23,24-bisnorchola-4-en-22-oic acid. It functions as a key metabolic intermediate in the bacterial cholesterol side-chain degradation pathway, specifically within the β-oxidation-like cascade that ultimately yields androstenedione and propionyl-CoA in organisms such as Mycobacterium tuberculosis.

Molecular Formula C43H66N7O19P3S
Molecular Weight 1110.0 g/mol
Cat. No. B15546064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9alpha-hydroxy-3-oxo-23,24-bisnorchol-4-en-22-oyl-CoA
Molecular FormulaC43H66N7O19P3S
Molecular Weight1110.0 g/mol
Structural Identifiers
InChIInChI=1S/C43H66N7O19P3S/c1-23(26-8-9-27-28-7-6-24-18-25(51)10-12-42(24,5)43(28,57)14-13-41(26,27)4)39(56)73-17-16-45-30(52)11-15-46-37(55)34(54)40(2,3)20-66-72(63,64)69-71(61,62)65-19-29-33(68-70(58,59)60)32(53)38(67-29)50-22-49-31-35(44)47-21-48-36(31)50/h18,21-23,26-29,32-34,38,53-54,57H,6-17,19-20H2,1-5H3,(H,45,52)(H,46,55)(H,61,62)(H,63,64)(H2,44,47,48)(H2,58,59,60)/t23-,26+,27-,28-,29+,32+,33+,34-,38+,41+,42-,43+/m0/s1
InChIKeyBTANWBCJTFWTDB-ISEMAQJJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

9alpha-hydroxy-3-oxo-23,24-bisnorchol-4-en-22-oyl-CoA for Cholesterol Catabolism Research: Core Identity and Procurement Context


9alpha-Hydroxy-3-oxo-23,24-bisnorchol-4-en-22-oyl-CoA (9α-OH-4-BNC-CoA) is a steroidal acyl-CoA thioester derived from the formal condensation of coenzyme A with 9α-hydroxy-3-oxo-23,24-bisnorchola-4-en-22-oic acid [1]. It functions as a key metabolic intermediate in the bacterial cholesterol side-chain degradation pathway, specifically within the β-oxidation-like cascade that ultimately yields androstenedione and propionyl-CoA in organisms such as Mycobacterium tuberculosis [2]. This compound is distinct from its non-hydroxylated counterpart 3-oxo-23,24-bisnorchol-4-en-22-oyl-CoA (4-BNC-CoA) by the presence of a 9α-hydroxy group on the steroid B-ring, a modification introduced by the virulence-associated enzyme 3-ketosteroid 9α-hydroxylase (KshAB) [3].

Why 9alpha-hydroxy-3-oxo-23,24-bisnorchol-4-en-22-oyl-CoA Cannot Be Substituted with Non-Hydroxylated Analogs in Cholesterol Degradation Studies


Generic substitution of 9α-OH-4-BNC-CoA with structurally related CoA thioesters fails because bacterial steroid catabolic enzymes exhibit pronounced side-chain length discrimination and distinct specificities for hydroxylation status. For instance, the acyl-CoA dehydrogenase FadE34 from M. tuberculosis shows no detectable activity toward the 3-carbon side-chain metabolite 4-BNC-CoA, instead acting exclusively on CoA esters bearing 5-carbon side chains [1]. Furthermore, the 9α-hydroxyl modification on the steroid B-ring distinguishes 9α-OH-4-BNC-CoA from its non-hydroxylated precursor 4-BNC-CoA; this hydroxylation is catalyzed by the virulence-associated KshAB enzyme and represents a critical branch point where ring degradation initiates concurrently with side-chain shortening [2]. Using an unhydroxylated analog in assays targeting post-hydroxylation pathway steps would fail to recapitulate the physiological substrate profile and could yield misleading kinetic or inhibitory data.

Quantitative Differentiation Evidence for 9alpha-hydroxy-3-oxo-23,24-bisnorchol-4-en-22-oyl-CoA Relative to Structural Analogs


Substrate Discrimination by FadE34/CasC Acyl-CoA Dehydrogenases: 3-Carbon vs 5-Carbon Side-Chain Specificity

The acyl-CoA dehydrogenase FadE34 (M. tuberculosis) and its homolog CasC (R. jostii RHA1) exhibit strict side-chain length discrimination that excludes 3-carbon side-chain CoA thioesters. FadE34 and CasC were not active toward 3-oxo-23,24-bisnorchol-4-en-22-oyl-CoA (4-BNC-CoA), which contains a 3-carbon side chain, but were active toward steroid CoA esters containing 5-carbon side chains [1]. 9α-OH-4-BNC-CoA, bearing the same 3-carbon side-chain architecture with a 9α-hydroxy modification, is similarly excluded from this enzyme class, whereas analogs with 5-carbon side chains (e.g., cholyl-CoA, 3β-hydroxy-5-cholen-24-oyl-CoA) serve as competent substrates [1]. This differential activity establishes a clear functional boundary: compounds with 3-carbon side chains require distinct downstream enzymatic machinery.

Acyl-CoA dehydrogenase Cholesterol catabolism Mycobacterium tuberculosis

KshAB Specificity Constant Enhancement for CoA Thioester Substrates vs 17-Keto Compounds

The apparent specificity constant (k_cat/K_m) of KshAB for CoA thioester substrates was 20–30 times that for the corresponding 17-keto compounds previously proposed as physiological substrates [1]. This quantitative difference demonstrates that KshAB—the enzyme responsible for installing the 9α-hydroxy group found in the target compound—exhibits a strong kinetic preference for substrates retaining the CoA thioester moiety. While this study used 4-BNC-CoA and 1,4-BNC-CoA as the CoA thioester substrates, the finding establishes the class-level principle that CoA-thioesterified intermediates are the bona fide physiological substrates for KshAB, not the free 17-keto steroids [1].

3-Ketosteroid 9α-hydroxylase KshAB Mycobacterium tuberculosis

Crystal Structure of KstR Transcriptional Repressor Bound to 4-BNC-CoA Reveals CoA Moiety Binding Pocket

The crystal structure of the M. tuberculosis transcriptional repressor KstR in complex with 3-oxo-23,24-bisnorchol-4-en-22-oyl-CoA (4-BNC-CoA) has been solved at 2 Å resolution (PDB ID: 5CXI) [1]. This structure reveals a specific binding pocket that accommodates the CoA thioester moiety, providing atomic-level insight into how cholesterol catabolic gene expression is regulated by CoA-thioesterified metabolite levels. The structurally characterized 4-BNC-CoA differs from 9α-OH-4-BNC-CoA solely by the absence of the 9α-hydroxy group; the CoA binding mode observed in this structure is likely conserved for the hydroxylated analog. No equivalent high-resolution ligand-bound structure exists for the free acid or 17-keto analogs of these intermediates.

Transcriptional regulation KstR repressor X-ray crystallography

KstD Dehydrogenase Specific Activity Enhancement for CoA Thioester vs Corresponding Ketone

The Δ1 ketosteroid dehydrogenase KstD acted with KshAB to cleave steroid ring B with a specific activity eight times greater for a CoA thioester substrate than for the corresponding ketone [1]. This finding, established using 1,4-BNC-CoA, demonstrates that CoA thioesterification significantly enhances the activity of downstream ring-cleavage enzymes in the cholesterol catabolic cascade. The 9α-hydroxy modification present in 9α-OH-4-BNC-CoA is introduced by KshAB, the enzyme that partners with KstD in this concerted ring-cleavage reaction, positioning the target compound as a direct product of the same enzyme system that exhibits CoA-dependent activity enhancement.

Δ1-Ketosteroid dehydrogenase KstD Ring cleavage

KshAB Apparent KmO2 with CoA Thioester Substrate Establishes Baseline for Oxygenase Studies

The apparent K_m(O_2) of KshAB was determined to be 90 ± 10 μM in the presence of 1,4-BNC-CoA, a value consistent with those reported for two other cholesterol catabolic oxygenases [1]. This measurement provides a quantitative oxygen affinity benchmark for KshAB when acting on CoA-thioesterified substrates. While measured using the diene analog 1,4-BNC-CoA rather than 9α-OH-4-BNC-CoA directly, this parameter establishes the expected oxygen dependence of the hydroxylase under physiologically relevant substrate conditions. No comparable K_m(O_2) data have been reported for KshAB acting on non-CoA substrates.

Oxygenase kinetics KshAB Mycobacterium tuberculosis

Validated Research and Industrial Application Scenarios for 9alpha-hydroxy-3-oxo-23,24-bisnorchol-4-en-22-oyl-CoA


Enzymatic Characterization of Late-Stage Cholesterol Side-Chain Degradation in Mycobacteria

This compound serves as a defined intermediate for assaying enzymes that act downstream of the 9α-hydroxylation step in the cholesterol degradation pathway. Given that FadE34 and CasC acyl-CoA dehydrogenases exhibit no activity toward 3-carbon side-chain CoA thioesters [1], 9α-OH-4-BNC-CoA can be used to specifically interrogate the substrate specificity and kinetics of enzymes unique to the terminal stages of side-chain shortening, including thiolases and downstream dehydrogenases, without confounding activity from 5-carbon side-chain-active enzymes.

Inhibitor Screening Targeting M. tuberculosis Cholesterol Catabolism

The cholesterol catabolic pathway of M. tuberculosis has been validated as essential for virulence and persistence within host macrophages. The KshAB enzyme, which catalyzes the 9α-hydroxylation of 4-BNC-CoA to produce 9α-OH-4-BNC-CoA, represents a potential drug target [1]. This CoA thioester can be employed as a substrate or product standard in high-throughput screening assays designed to identify small-molecule inhibitors of KshAB or downstream thiolase enzymes, leveraging the 20- to 30-fold kinetic preference of KshAB for CoA-thioesterified substrates [2].

Pathway Reconstitution and Metabolite Profiling in Actinobacterial Systems

For researchers reconstituting the cholesterol degradation pathway in heterologous hosts (e.g., Rhodococcus, Mycobacterium, or engineered E. coli), 9α-OH-4-BNC-CoA serves as a pathway-authentic intermediate for verifying enzymatic step completion and identifying metabolic bottlenecks. The eight-fold enhancement in KstD specific activity observed with CoA thioester substrates [1] underscores the importance of using CoA-thioesterified standards, rather than free acids, to accurately recapitulate physiological reaction rates in vitro.

Transcriptional Regulation Studies Using Structurally Characterized Ligand Framework

The KstR transcriptional repressor binds CoA-thioesterified cholesterol metabolites to regulate expression of the cholesterol catabolic gene cluster. The 2 Å crystal structure of KstR in complex with 4-BNC-CoA provides a validated structural template for understanding ligand recognition [1]. Researchers studying the molecular basis of KstR-mediated gene regulation can employ 9α-OH-4-BNC-CoA to probe whether the 9α-hydroxy modification alters binding affinity or induces conformational changes, using the established 4-BNC-CoA-bound structure as a comparative reference point.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9alpha-hydroxy-3-oxo-23,24-bisnorchol-4-en-22-oyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.